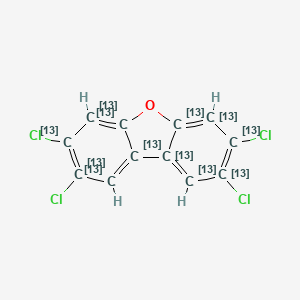

2,3,7,8-tetrachlorodibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,7,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMVNVHUTQZITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052147 | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 6.92X10-4 mg/l @ 26 °C | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000153 [mmHg] | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from 2,2,4-trimethylpentane | |

CAS No. |

51207-31-9, 89059-46-1 | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51207-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051207319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran, 2,3,7,8-tetrachloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZJ41GQI5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

227-228 °C | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physicochemical Properties of 2,3,7,8-Tetrachlorodibenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), a persistent environmental pollutant of significant toxicological concern. The information presented herein is intended to support research, risk assessment, and the development of potential therapeutic or bioremediation strategies. All quantitative data is summarized for clarity, and detailed experimental protocols for key property determination are provided.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of 2,3,7,8-TCDF, compiled from various scientific sources.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₄Cl₄O | [1] |

| Molecular Weight | 305.97 g/mol | [1] |

| Appearance | White, crystalline solid | [2] |

| Melting Point | 227-228 °C | [1][2] |

| Boiling Point | 440.46 °C (estimated) | [1] |

Table 2: Solubility and Partitioning Behavior

| Property | Value | Conditions | Reference |

| Water Solubility | 6.92 x 10⁻⁴ mg/L | 26 °C | [2] |

| 0.4192 µg/L | 22.5 °C | ||

| log Kow (Octanol-Water Partition Coefficient) | 6.53 | [2] | |

| Vapor Pressure | 1.53 x 10⁻⁶ mmHg | [2] | |

| Henry's Law Constant | 1.54 x 10⁻⁵ atm·m³/mol | Estimated | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of hydrophobic compounds like TCDF are outlined below. These protocols are based on standard laboratory practices and provide a framework for reproducible measurements.

Determination of Water Solubility (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the water solubility of hydrophobic compounds.

-

Preparation of Saturated Solution: An excess amount of 2,3,7,8-TCDF is added to a known volume of deionized water in a glass flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the separation of undissolved TCDF. Centrifugation at a high speed is then employed to pellet any remaining solid material.

-

Quantification: A sample of the clear aqueous supernatant is carefully collected. The concentration of dissolved TCDF is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS), after appropriate extraction into an organic solvent.

-

Calculation: The water solubility is reported as the average concentration from multiple replicate experiments.

Determination of Vapor Pressure (Gas Saturation Method)

The gas saturation method is suitable for determining the low vapor pressures of compounds like TCDF.

-

Sample Preparation: A known amount of TCDF is coated onto an inert support material (e.g., glass beads or silica) and packed into a thermostatted column.

-

Gas Saturation: A stream of inert gas (e.g., nitrogen or argon) is passed through the column at a precisely controlled flow rate and temperature. The gas becomes saturated with the vapor of TCDF.

-

Vapor Trapping: The TCDF vapor in the exiting gas stream is trapped using a suitable sorbent material or by bubbling through a known volume of a solvent.

-

Quantification: The amount of TCDF trapped is quantified using an appropriate analytical technique (e.g., GC-MS).

-

Calculation: The vapor pressure (P) is calculated using the equation: P = (m/t) * (RT/Mv), where 'm' is the mass of TCDF collected, 't' is the time of gas flow, 'R' is the ideal gas constant, 'T' is the absolute temperature, 'M' is the molar mass of TCDF, and 'v' is the volumetric flow rate of the gas.

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a critical parameter in environmental fate and toxicokinetic modeling.

-

Solvent Saturation: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation before the experiment.

-

Partitioning: A stock solution of TCDF in either water-saturated n-octanol or octanol-saturated water is prepared. A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is gently agitated for a sufficient time (e.g., 24 hours) at a constant temperature to allow for the partitioning of TCDF between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the octanol (B41247) and water phases have clearly separated. Centrifugation can be used to aid in this process.

-

Quantification: The concentration of TCDF in both the n-octanol and water phases is determined using a suitable analytical method, such as HPLC or GC-MS.

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of TCDF in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).

Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

2,3,7,8-TCDF is a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The activation of this pathway mediates many of the toxic effects of TCDF.[3]

Figure 1. Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2,3,7,8-TCDF.

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property, such as water solubility.

Figure 2. Generalized workflow for the determination of a physicochemical property.

References

Unveiling 2,3,7,8-TCDF: A Technical Guide to Its Environmental Origin and Formation

For the attention of Researchers, Scientists, and Drug Development Professionals, this in-depth technical guide delineates the environmental sources and intricate formation pathways of 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF), a persistent and toxic environmental contaminant. This document provides a comprehensive overview of its origins, from industrial processes to combustion events, and details the chemical mechanisms that lead to its creation. Quantitative data are presented in a structured format for comparative analysis, and key experimental protocols for its detection are outlined. Furthermore, critical pathways are visualized to facilitate a deeper understanding of its environmental behavior and toxicological significance.

Environmental Sources of 2,3,7,8-TCDF

2,3,7,8-TCDF is not a commercially manufactured chemical but is an unintentional byproduct of various industrial and combustion processes.[1][2] Its environmental presence is a direct result of anthropogenic activities. The primary sources can be broadly categorized as follows:

-

Industrial Processes: The manufacturing of certain chlorinated chemicals is a significant source of 2,3,7,8-TCDF. It is formed as an impurity during the production of polychlorinated biphenyls (PCBs), chlorinated phenols, and phenoxy herbicides.[3] The bleaching of pulp and paper with chlorine gas has also been identified as a major historical source.[4][5]

-

Combustion Processes: Incomplete combustion of organic materials in the presence of chlorine is a major pathway for the formation and release of 2,3,7,8-TCDF into the environment.[3] Key sources include:

-

Metal Production: Certain metallurgical processes can also contribute to the formation and release of 2,3,7,8-TCDF.

Once released, 2,3,7,8-TCDF, a persistent organic pollutant (POP), can be transported over long distances in the atmosphere and subsequently deposited in soil, water, and sediment.[2] Its lipophilic nature leads to bioaccumulation in the food chain.[2]

Formation Mechanisms of 2,3,7,8-TCDF

The formation of 2,3,7,8-TCDF involves complex chemical reactions occurring under specific conditions, primarily at elevated temperatures. The principal mechanisms include:

-

Precursor Reactions: The most common formation pathway involves the conversion of precursor compounds, such as chlorinated phenols (e.g., 2,4,5-trichlorophenol), through processes like:

-

Intermolecular Condensation: Two molecules of a chlorinated phenol (B47542) can condense to form a polychlorinated diphenyl ether, which can then cyclize to form a dibenzofuran.

-

Intramolecular Cyclization: A polychlorinated diphenyl ether can undergo intramolecular cyclization to form a dibenzofuran.

-

-

De Novo Synthesis: This mechanism involves the formation of 2,3,7,8-TCDF from elemental carbon, chlorine, and oxygen in the presence of a catalyst, typically copper, at temperatures between 250 and 400°C. This process is particularly relevant in the post-combustion zones of incinerators.

-

From Polychlorinated Biphenyls (PCBs): 2,3,7,8-TCDF can also be formed from the partial oxidation of PCBs, especially during fires or other uncontrolled heating events.

Quantitative Data on 2,3,7,8-TCDF in Environmental Matrices

The following tables summarize the concentrations of 2,3,7,8-TCDF reported in various environmental compartments. These values can vary significantly depending on the proximity to sources and the specific characteristics of the local environment.

Table 1: 2,3,7,8-TCDF Concentrations in Soil and Sediment

| Matrix | Location | Concentration Range | Units |

| Soil | Industrialized Areas | < 1 - 1,000 | pg/g |

| Sediment | Contaminated Rivers | 10 - 10,000 | pg/g |

| Sediment | Remote Lakes | < 0.1 - 10 | pg/g |

Table 2: 2,3,7,8-TCDF Concentrations in Air and Industrial Emissions

| Matrix | Source | Concentration Range | Units |

| Ambient Air | Urban Areas | 0.01 - 1 | pg/m³ |

| Ambient Air | Rural Areas | < 0.01 - 0.1 | pg/m³ |

| Incinerator Flue Gas | Municipal Waste | 1 - 100 | ng/dscm |

| Incinerator Flue Gas | Hazardous Waste | 10 - 1,000 | ng/dscm |

Table 3: 2,3,7,8-TCDF Concentrations in Water and Biota

| Matrix | Location/Species | Concentration Range | Units |

| River Water | Downstream of Industrial Discharge | 1 - 100 | pg/L |

| Fish | Contaminated Areas | 10 - 1,000 | pg/g (lipid weight) |

| Human Adipose Tissue | General Population | 1 - 20 | pg/g (lipid weight) |

Note: pg/g = picograms per gram; pg/m³ = picograms per cubic meter; ng/dscm = nanograms per dry standard cubic meter; pg/L = picograms per liter.

Experimental Protocols for the Analysis of 2,3,7,8-TCDF

The accurate and sensitive determination of 2,3,7,8-TCDF in environmental and biological matrices is critical for exposure assessment and regulatory monitoring. The gold standard for this analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as detailed in U.S. Environmental Protection Agency (EPA) Method 1613B.

U.S. EPA Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS

This method provides a detailed protocol for the extraction, cleanup, and analysis of 2,3,7,8-TCDF and other dioxins and furans.

1. Sample Extraction:

-

Solid Samples (Soil, Sediment, Tissue): Soxhlet extraction or pressurized fluid extraction (PFE) with a suitable solvent (e.g., toluene).

-

Aqueous Samples (Water): Liquid-liquid extraction with a solvent such as dichloromethane.

-

Air Samples: Collection on a sorbent tube followed by solvent extraction.

Prior to extraction, the sample is spiked with a known amount of a ¹³C-labeled 2,3,7,8-TCDF internal standard to allow for quantification by isotope dilution.

2. Extract Cleanup: The crude extract contains numerous interfering compounds that must be removed before instrumental analysis. This is typically achieved through a multi-step cleanup process involving:

-

Acid/Base Washing: To remove acidic and basic interferences.

-

Column Chromatography: Using various adsorbents such as:

-

Silica Gel: To remove non-polar interferences.

-

Alumina: To further separate the analytes from interfering compounds.

-

Carbon Column: To specifically retain planar molecules like 2,3,7,8-TCDF, which are then eluted with a reverse flow of a strong solvent.

-

3. Instrumental Analysis (HRGC/HRMS):

-

Gas Chromatography: A high-resolution capillary column (e.g., DB-5ms) is used to separate the different congeners of dioxins and furans.

-

Mass Spectrometry: A high-resolution mass spectrometer operating in the selected ion monitoring (SIM) mode is used for detection and quantification. The high resolution allows for the differentiation of the target analytes from other compounds with the same nominal mass.

-

Quantification: The concentration of 2,3,7,8-TCDF is determined by comparing the response of the native compound to that of the ¹³C-labeled internal standard.

4. Quality Control: Strict quality control measures are essential for reliable data. These include the analysis of method blanks, laboratory control samples, and matrix spike/matrix spike duplicate samples.

Alternative analytical techniques, such as gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS), have also been developed and validated for the analysis of dioxins and furans, offering a potentially more accessible option for some laboratories.[7]

Visualization of Key Pathways

To provide a clearer understanding of the mechanisms of 2,3,7,8-TCDF formation and its biological effects, the following diagrams have been generated using the Graphviz DOT language.

Caption: Simplified Formation Pathways of 2,3,7,8-TCDF.

Caption: General Experimental Workflow for 2,3,7,8-TCDF Analysis.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for 2,3,7,8-TCDF.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 5. dhss.delaware.gov [dhss.delaware.gov]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of Toxicity for 2,3,7,8-Tetrachlorodibenzofuran (TCDF): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) is a persistent environmental pollutant belonging to the family of polychlorinated dibenzofurans (PCDFs). It is not produced commercially but arises as an unintended byproduct of various industrial processes. TCDF is recognized for its significant toxicity, which is primarily mediated through its high-affinity binding to the aryl hydrocarbon receptor (AhR). This interaction triggers a cascade of downstream molecular events, leading to a wide spectrum of adverse health effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the core mechanisms of TCDF toxicity, with a focus on the AhR signaling pathway, quantitative toxicological data, and detailed experimental methodologies.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: The Central Mediator of TCDF Toxicity

The toxic effects of TCDF are predominantly initiated by its interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor ubiquitously expressed in mammalian tissues.[1][2]

1.1. Ligand Binding and Receptor Activation:

In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), p23, and an immunophilin-like protein (XAP2).[3] TCDF, due to its planar structure, can diffuse across the cell membrane and bind to a hydrophobic pocket within the AhR. This binding event induces a conformational change in the AhR, leading to the dissociation of the chaperone proteins.

1.2. Nuclear Translocation and Dimerization:

The activated AhR-ligand complex translocates into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT).[4]

1.3. DNA Binding and Gene Transcription:

The AhR-ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes.[4] This binding initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 1A1 (CYP1A1) and CYP1A2.[5][6][7]

1.4. Downstream Toxicological Effects:

The sustained and inappropriate activation of the AhR signaling pathway by TCDF disrupts normal cellular processes, leading to a variety of toxic outcomes. These include:

-

Induction of Xenobiotic Metabolizing Enzymes: While the induction of enzymes like CYP1A1 is a physiological response to xenobiotics, their persistent upregulation by TCDF can lead to the metabolic activation of other pro-carcinogens and the generation of reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[8]

-

Disruption of Endocrine Function: The AhR pathway cross-talks with various endocrine signaling pathways, and TCDF has been shown to interfere with hormonal systems.[9]

-

Immunotoxicity: TCDF is a potent immunotoxicant, causing thymic atrophy and suppression of both cell-mediated and humoral immunity.[10][11][12] This is thought to involve the inappropriate activation and subsequent anergy or death of immune cells.[13]

-

Reproductive and Developmental Toxicity: Exposure to TCDF during critical developmental windows can lead to adverse reproductive outcomes and developmental defects.[9][14]

-

Carcinogenicity: TCDF is considered a potential human carcinogen, acting primarily as a tumor promoter by enhancing the growth of preneoplastic lesions.[8][9]

Diagram of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by TCDF.

Quantitative Toxicological Data

The toxicity of TCDF has been evaluated in various animal models. The following tables summarize key quantitative data.

Table 1: Acute Toxicity of 2,3,7,8-TCDF

| Species | Route of Administration | LD50 (Median Lethal Dose) | Reference |

| Guinea Pig | Intravenous | 5–10 µg/kg | [15] |

| Rat | Intravenous | >1 mg/kg | [15] |

| Mouse | Intravenous | >6 mg/kg | [15] |

| Monkey | Intravenous | 1 mg/kg | [15] |

Table 2: Relative Potency (REP) and Toxic Equivalency Factor (TEF) of 2,3,7,8-TCDF

The toxicity of TCDF is often compared to that of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), using a Toxic Equivalency Factor (TEF). The TEF for TCDF is generally accepted to be 0.1, indicating it is considered one-tenth as potent as TCDD.[16][17] However, experimental studies have generated a range of Relative Potency (REP) values depending on the endpoint measured.

| Endpoint | Species/Model | REP | Reference |

| Gene Expression (median of 83 genes) | C57BL/6 Mice | 0.10 | [18] |

| EROD Induction | C57BL/6 Mice | 0.02 | [16] |

| EROD Induction | C57BL/6 Mice (72h) | 0.04 | [18] |

| Increased Relative Liver Weight (72h) | C57BL/6 Mice | 0.04 | [18] |

Table 3: Dose-Response Data for Selected Toxic Endpoints

| Species | Exposure | Dose | Effect | Reference |

| Guinea Pigs | Gavage, once weekly for 6 weeks | 0.5 and 1.0 µg/kg | Suppression of thymus/body weight ratios | [10] |

| C57BL/6 Mice | Single oral gavage | 300 µg/kg | Significant increase in relative liver weight | [16] |

| C57BL/6 Mice | Single oral gavage | 1000 and 3000 µg/kg | Significant increase in relative liver weight | [16] |

| Pregnant Mice | Intraperitoneal | 0.4 mg/kg | Increased incidence of cleft palate and fetal death | [19] |

| Guinea Pigs | Single dose | 10 µg/kg | Weight loss and mortality | [19] |

Experimental Protocols

The investigation of TCDF toxicity involves a variety of in vivo and in vitro experimental approaches.

3.1. In Vivo Toxicity Studies

A typical in vivo study to assess the toxicity of TCDF would follow a general workflow.

Diagram of a Typical In Vivo TCDF Toxicity Study Workflow

Caption: Generalized workflow for an in vivo TCDF toxicity assessment.

Methodology Details:

-

Animal Models: C57BL/6 mice are frequently used due to their well-characterized AhR. Guinea pigs are also a sensitive model for dioxin-like toxicity.

-

Dose Administration: TCDF is typically dissolved in a vehicle like sesame oil or corn oil and administered via oral gavage or intraperitoneal injection.[20] Dosing regimens can be acute (single dose) or sub-chronic (repeated doses).

-

In-life Observations: Animals are monitored for clinical signs of toxicity, and body weight and food consumption are regularly measured.

-

Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, thymus, adipose tissue) and blood are collected for analysis.

-

Histopathology: Tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to examine for pathological changes.

-

Gene Expression Analysis: RNA is extracted from tissues, and the expression of target genes (e.g., Cyp1a1) is quantified using quantitative real-time PCR (qPCR) or microarray analysis.[18][21]

-

Biochemical Assays:

-

Ethoxyresorufin-O-deethylase (EROD) Assay: This assay measures the activity of CYP1A1, a sensitive biomarker of AhR activation.[16]

-

Serum Chemistry: Blood serum is analyzed for markers of liver damage (e.g., alanine (B10760859) aminotransferase, aspartate aminotransferase) and other metabolic changes.

-

3.2. In Vitro Assays

-

Cell Lines: Human hepatoma (HepG2) and mouse hepatoma (Hepa-1c1c7) cell lines are commonly used to study the molecular mechanisms of TCDF toxicity in a controlled environment.

-

Reporter Gene Assays: Cells are transfected with a plasmid containing a DRE sequence linked to a reporter gene (e.g., luciferase). The activity of the reporter gene is measured to quantify AhR activation.

-

Western Blotting: This technique is used to detect and quantify the expression of specific proteins, such as CYP1A1, in cells or tissues exposed to TCDF.[5]

Conclusion

The mechanism of toxicity for this compound is intricately linked to its ability to potently activate the aryl hydrocarbon receptor. This initial interaction triggers a well-defined signaling cascade that results in altered gene expression and subsequent disruption of numerous physiological processes, leading to a range of toxicological outcomes. A thorough understanding of this core mechanism, supported by quantitative toxicological data and robust experimental protocols, is crucial for assessing the risks associated with TCDF exposure and for the development of potential therapeutic interventions. The continued use of integrated experimental designs, combining in vivo and in vitro approaches, will be essential for further elucidating the complex toxicological profile of TCDF and other dioxin-like compounds.

References

- 1. 2,3,7,8-TETRACHLORODIBENZO-para-DIOXIN, 2,3,4,7,8-PENTACHLORODIBENZOFURAN, AND 3,3′,4,4′,5-PENTACHLOROBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4,6,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 42843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Preferential inducibility of CYP1A1 and CYP1A2 by TCDD: differential regulation in primary human hepatocytes versus transformed human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of TCDD-induced Cyp1a1 mRNA by the Co-repressor SMRT [medjpps.periodikos.com.br]

- 7. researchgate.net [researchgate.net]

- 8. Carcinogenicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin in experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy this compound | 89059-46-1 [smolecule.com]

- 10. Effects of this compound (TCDF) on the immune system in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Laboratory studies on the immune effects of halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of apoptosis in TCDD-induced immunotoxicity - Iris Camacho [grantome.com]

- 13. Recent advances in understanding the mechanisms of TCDD immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Developmental Exposure to TCDD Reduces Fertility and Negatively Affects Pregnancy Outcomes across Multiple Generations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. Automated Dose-Response Analysis and Comparative Toxicogenomic Evaluation of the Hepatic Effects Elicited by TCDD, TCDF, and PCB126 in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound | C12H4Cl4O | CID 39929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Automated dose-response analysis of the relative hepatic gene expression potency of TCDF in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. caymanchem.com [caymanchem.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Effects of Early Life Exposures to the Aryl Hydrocarbon Receptor Ligand TCDF on Gut Microbiota and Host Metabolic Homeostasis in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Bioaccumulation Potential of 2,3,7,8-Tetrachlorodibenzofuran (TCDF) in Aquatic Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF) is a persistent, bioaccumulative, and toxic compound belonging to the polychlorinated dibenzofurans (PCDFs).[1] Unintentionally produced from various industrial and combustion processes, its presence in aquatic ecosystems poses a significant threat due to its propensity to accumulate in living organisms and exert toxic effects, primarily through the aryl hydrocarbon receptor (AHR) signaling pathway. This technical guide provides an in-depth analysis of the bioaccumulation potential of 2,3,7,8-TCDF in aquatic life, summarizing key quantitative data, detailing experimental methodologies, and illustrating the primary mechanism of action.

Data Presentation: Bioaccumulation and Bioconcentration Factors

The bioaccumulation potential of 2,3,7,8-TCDF is quantified using several metrics, including the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF). BCF measures the accumulation of a chemical from water, while BAF considers all exposure routes, including diet. BMF describes the increase in concentration of a substance in an organism relative to its food.

Bioconcentration Factor (BCF) of 2,3,7,8-TCDF in Fish

The majority of available quantitative data for 2,3,7,8-TCDF in aquatic life pertains to its bioconcentration in fish, particularly rainbow trout (Oncorhynchus mykiss).

| Species | Exposure Concentration (ng/L) | Exposure Duration (days) | BCF Value | Remarks |

| Rainbow Trout (Oncorhynchus mykiss) | 0.41 | 28 | 6,049 | Measured BCF. |

| Rainbow Trout (Oncorhynchus mykiss) | 3.93 | 28 | 2,455 | Measured BCF. |

| Rainbow Trout (Oncorhynchus mykiss) | 0.36 - 42.8 (ng/g in diet) | 30 | - | Assimilation efficiency of 49-62% from diet. Whole-body depuration half-lives of 40-77 days.[2] |

Bioaccumulation and Biomagnification of 2,3,7,8-TCDF in Aquatic Invertebrates

Studies on aquatic invertebrates provide insight into the transfer of 2,3,7,8-TCDF at lower trophic levels.

| Species | Exposure Route | BAF/BMF Value | Remarks |

| Caddisfly Larvae (Hydropsyche bidens) | Dietary and water-borne | BMF: 0.003 - 0.08 | BMFs were lower at higher exposure concentrations. Assimilation efficiency from diet was estimated at 9.2%.[3] |

| Polychaete (Hediste diversicolor) | Sediment | Biota-to-Sediment Accumulation Factor (BSAF) up to 11.13 | Showed preferential accumulation of less chlorinated congeners like 2,3,7,8-TCDF.[4] |

| Marine Benthos (Sandworms, Clams, Shrimp) | Contaminated Sediment | - | Sandworms accumulated the highest concentrations of 2,3,7,8-TCDF, with slow uptake and depuration rates.[5] |

Experimental Protocols

The determination of bioaccumulation parameters for 2,3,7,8-TCDF involves controlled laboratory exposures. The following summarizes a typical experimental design for determining the Bioconcentration Factor (BCF) in fish.

Key Experimental Protocol: Fish Bioconcentration Study

Objective: To determine the uptake and depuration kinetics and the steady-state bioconcentration factor of 2,3,7,8-TCDF in a selected fish species.

Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss) are commonly used due to their sensitivity and well-characterized physiology.

Exposure System: A flow-through system is employed to maintain a constant concentration of 2,3,7,8-TCDF in the water throughout the uptake phase. This minimizes the reduction of the chemical concentration due to uptake by the fish and adsorption to the test apparatus.

Methodology:

-

Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality, and lighting) for a minimum of two weeks prior to the start of the experiment.

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of 2,3,7,8-TCDF in the water. The duration of this phase is typically 28 days or until a steady-state concentration in the fish tissue is reached. Water and fish samples are collected at regular intervals to monitor the concentrations of the test substance.

-

Depuration Phase: Following the uptake phase, the fish are transferred to clean, uncontaminated water. The depuration phase is typically of the same duration as the uptake phase, or until the concentration of the test substance in the fish tissue has declined significantly. Fish are sampled at regular intervals to determine the rate of elimination.

-

Chemical Analysis: The concentration of 2,3,7,8-TCDF in both water and fish tissue samples is determined using high-resolution gas chromatography/mass spectrometry (HRGC/MS) to achieve the necessary low detection limits.

-

Data Analysis:

-

The uptake rate constant (k1) and the depuration rate constant (k2) are calculated from the concentration data over time.

-

The kinetic Bioconcentration Factor (BCFk) is calculated as the ratio of k1 to k2.

-

The steady-state Bioconcentration Factor (BCFss) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.

-

Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The toxic effects of 2,3,7,8-TCDF in aquatic organisms are primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway activated by 2,3,7,8-TCDF.

The binding of 2,3,7,8-TCDF to the AHR leads to a cascade of events, culminating in the transcription of various genes, including those encoding for cytochrome P450 enzymes like CYP1A. While this is an adaptive response to metabolize foreign compounds, the persistent activation of this pathway can lead to a range of toxic effects, including developmental abnormalities, reproductive issues, and immunosuppression in aquatic organisms.

Conclusion

2,3,7,8-TCDF exhibits a high potential for bioaccumulation in aquatic life, as evidenced by significant Bioconcentration Factors in fish and its accumulation in invertebrates. Its lipophilic nature and persistence in the environment contribute to its transfer through aquatic food webs. The primary mechanism of its toxicity is through the well-characterized Aryl Hydrocarbon Receptor signaling pathway. The data and protocols presented in this guide are essential for researchers and environmental scientists in assessing the risks associated with 2,3,7,8-TCDF contamination in aquatic ecosystems and for developing strategies to mitigate its impact. Further research is warranted to better understand the biomagnification potential of 2,3,7,8-TCDF in complex aquatic food webs.

References

- 1. 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) and this compound (TCDF) in pregnant C57BL/6N mice: distribution to the embryo and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dietary this compound in rainbow trout: accumulation, disposition, and hepatic mixed-function oxidase enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accumulation and depuration of this compound and octachlorodibenzo-p-dioxin by caddisfly larvae (Hydropsyche bidens (ross)) in miniature laboratory streams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Bioaccumulation of Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Dibenzofurans (PCDFs) in Hediste diversicolor (Polychaeta: Nereididae) [frontiersin.org]

- 5. researchgate.net [researchgate.net]

historical synthesis of 2,3,7,8-tetrachlorodibenzofuran for research

An In-depth Technical Guide on the Historical Synthesis of 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) for Research Applications

Introduction

This compound (TCDF) is a specific congener of the polychlorinated dibenzofuran (B1670420) (PCDF) family, a group of 135 structurally related compounds.[1][2][3] First identified in the mid-20th century, TCDF is not manufactured for commercial use.[1][4] Instead, it is an unintentional byproduct formed during industrial processes such as the manufacturing of chlorinated pesticides, the incineration of hazardous waste, and in fires involving transformers containing polychlorinated biphenyls (PCBs).[1][4][5]

Due to its significant toxicity, environmental persistence, and role as an endocrine disruptor, the availability of pure TCDF standards is crucial for toxicological, environmental, and biological research.[3][4] This guide provides a technical overview of the historical and laboratory-scale synthesis methods developed to produce 2,3,7,8-TCDF and related congeners for scientific investigation.

Historical Synthesis Methodologies

The synthesis of TCDF for research purposes has evolved from early, less controlled thermal reactions to more precise chemical routes that allow for the creation of specific, highly purified congeners.

Pyrolysis and Thermal Synthesis

Early research identified that PCDFs, including TCDF, are formed through thermal processes involving chlorinated organic compounds.[2][5] These methods are more representative of unintentional environmental formation rather than controlled laboratory synthesis but provided the foundational understanding of PCDF chemistry.

-

Pyrolysis of Polychlorinated Biphenyls (PCBs): Laboratory studies have shown that the pyrolysis of commercial PCB mixtures yields significant amounts of PCDFs.[5][6] The formation can occur through several pathways, including the loss of two ortho-chlorine atoms from a PCB molecule.[1]

-

Combustion of Chlorophenols: The intermolecular condensation of ortho-chlorophenols at high temperatures (over 150 °C) is a known route for TCDF formation.[1][4] This process is particularly relevant to waste incineration contexts.[5]

-

Precursor Reactions: The thermal synthesis of PCDFs can occur from a variety of chlorinated precursors, including chlorobenzenes, which can form both PCDFs and Polychlorinated Dibenzo-p-dioxins (PCDDs).[5][7]

These thermal methods generally produce a complex mixture of PCDF congeners, necessitating extensive purification for research applications.

Directed Chemical Synthesis Routes

To obtain pure TCDF standards for analytical and toxicological studies, more controlled chemical synthesis pathways have been developed.

-

Ullmann Condensation: The Ullmann condensation is a classical, copper-promoted cross-coupling reaction used to form diaryl ethers, which are precursors to the dibenzofuran core.[8][9] While traditionally requiring harsh conditions (high temperatures and polar solvents), modern adaptations have improved the methodology.[8] The reaction is critical in forming the dibenzofuran structure from appropriate chlorinated precursors.[10][11]

-

Base-Catalyzed Cyclization of Hydroxylated PCBs: A key method for synthesizing specific PCDF congeners involves the intramolecular cyclization of ortho-chloro, ortho-hydroxy substituted PCBs.[12] This approach offers high specificity and is a preferred route for producing purified standards for research. The synthesis first requires the creation of the specific hydroxy-PCB precursor, which is then cyclized to form the desired PCDF congener.[12]

Experimental Protocols

The following protocol is a representative methodology for the synthesis of PCDF congeners, based on the base-catalyzed cyclization of hydroxy-PCB precursors, a method widely used for creating research standards.[12]

Objective: To synthesize 2,3,7,8-TCDF from a suitable ortho-chloro, ortho-hydroxy polychlorinated biphenyl (B1667301) precursor.

Step 1: Synthesis of the Hydroxy-PCB Precursor

-

Method: A common route is the diazo coupling of chlorinated anilines and chlorinated anisoles to form methoxy-PCBs, followed by demethylation to yield the hydroxy-PCBs.[12]

-

Procedure (Illustrative):

-

Diazotize a selected chlorinated aniline (B41778) in the presence of sodium nitrite (B80452) and a mineral acid at low temperature (0-5 °C).

-

Slowly add the resulting diazonium salt solution to a solution of a chlorinated anisole.

-

Extract the resulting methoxy-biphenyl product using an organic solvent (e.g., diethyl ether or hexane).

-

Purify the product using column chromatography (e.g., silica (B1680970) gel or alumina).

-

Cleave the methoxy (B1213986) group to yield the hydroxy-PCB by refluxing with a reagent such as pyridine (B92270) hydrochloride or boron tribromide in a suitable solvent.

-

Purify the final hydroxy-PCB precursor by chromatography.

-

Step 2: Base-Catalyzed Cyclization to form TCDF

-

Method: The purified hydroxy-PCB is cyclized via an intramolecular reaction, typically using a strong base.

-

Procedure:

-

Dissolve the hydroxy-PCB precursor in a high-boiling point, inert solvent (e.g., N-methylpyrrolidone).

-

Add a stoichiometric amount of a strong base, such as potassium carbonate or sodium hydride.

-

Heat the reaction mixture to a high temperature (often >150 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to promote cyclization.[1][4]

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and neutralize any remaining base.

-

Extract the TCDF product with an organic solvent.

-

Step 3: Purification of 2,3,7,8-TCDF

-

Method: The crude product is a mixture and requires rigorous purification to isolate the 2,3,7,8-TCDF congener.

-

Procedure:

-

Perform an initial cleanup using acid/base washing to remove phenolic precursors.

-

Employ multi-column liquid chromatography. A typical sequence involves columns packed with silica gel, alumina, and activated carbon.[13]

-

Elute the columns with a series of solvents of increasing polarity to separate the PCDF congeners based on their structure and chlorine substitution pattern.

-

Collect fractions and analyze them using high-resolution gas chromatography/mass spectrometry (HRGC/MS) to identify those containing pure 2,3,7,8-TCDF.[14]

-

Combine the pure fractions and evaporate the solvent to obtain the crystalline TCDF product.

-

Quantitative Data Presentation

The synthesis of TCDF often involves multi-step processes where yields can vary. The following table summarizes typical conditions and outcomes for relevant synthesis reactions.

| Parameter | Ullmann-type Condensation | Pyrolysis of PCBs | Cyclization of Hydroxy-PCBs |

| Reaction Type | C-O Bond Formation | Thermal Decomposition/Rearrangement | Intramolecular Cyclization |

| Key Reagents | Aryl Halide, Phenol, Copper Catalyst (CuI, Cu-bronze)[8][9] | PCB mixture, Heat, Oxygen[6] | Hydroxy-PCB, Strong Base (K₂CO₃)[12] |

| Typical Temperature | >200 °C (Traditional), Lower with modern catalysts[8][9] | 300 - 800 °C[5] | >150 °C[1][4] |

| Solvent | N-Methylpyrrolidone (NMP), Dimethylformamide (DMF)[8] | None (Gas or Solid Phase) | NMP, High-boiling ethers |

| Reported Yield | Varies widely; can be up to 90% for related modern reactions[15] | Low, part of a complex mixture[5] | Good to high for specific congeners[12] |

| Product Purity | Low to moderate before purification | Very low; complex mixture of congeners | High, dependent on precursor purity |

| Reference | [8][9][15] | [5][6] | [1][4][12] |

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the directed synthesis and purification of 2,3,7,8-TCDF for research.

Logical Diagram of Ullmann Condensation

Caption: Logical relationship of components in an Ullmann-type synthesis of a dibenzofuran.

TCDF Biological Signaling Pathway

Caption: Simplified signaling pathway of TCDF via the Aryl Hydrocarbon Receptor (AhR).

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Polychlorinated dibenzofurans - Wikipedia [en.wikipedia.org]

- 3. Polychlorinated Dibenzofurans - Polychlorinated Dibenzo-para-dioxins and Polychlorinated Dibenzofurans - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Buy this compound | 89059-46-1 [smolecule.com]

- 5. Formation of polychlorinated dibenzofurans and dioxins during combustion, electrical equipment fires and PCB incineration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrolysis products of PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 11. caymanchem.com [caymanchem.com]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. Formation of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) in the electrochemical oxidation of polluted waters with pharmaceuticals used against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. researchgate.net [researchgate.net]

The Solubility Profile of 2,3,7,8-Tetrachlorodibenzofuran: A Technical Guide

An In-depth Examination of the Aqueous and Organic Solubility of a Persistent Organic Pollutant

This technical guide provides a comprehensive overview of the solubility of 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), a persistent organic pollutant of significant environmental and toxicological concern. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the physicochemical properties of this compound. The following sections present quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the primary signaling pathway associated with TCDF's toxicity.

Quantitative Solubility Data

The solubility of a compound is a critical parameter that influences its environmental fate, bioavailability, and toxicokinetics. Due to its hydrophobic nature, 2,3,7,8-TCDF exhibits very low solubility in aqueous environments and limited solubility in many organic solvents.

Solubility in Water

The aqueous solubility of 2,3,7,8-TCDF has been experimentally determined and is presented in Table 1. The low water solubility contributes to its persistence in aquatic sediments and bioaccumulation in organisms.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 26 | 6.92 x 10⁻⁴ mg/L | [1][2] |

| Water | 22.5 | 0.4192 µg/L |

Solubility in Organic Solvents

Quantitative solubility data for 2,3,7,8-TCDF in a wide range of organic solvents is limited in the scientific literature. However, qualitative descriptions and data for the closely related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) provide valuable insights. Table 2 summarizes the available information. The "slightly soluble" designation indicates that while the compound does dissolve to some extent, it does not form a highly concentrated solution, particularly at room temperature.

| Solvent | Solubility of 2,3,7,8-TCDF | Solubility of 2,3,7,8-TCDD (for comparison) |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble (heated)[3] | Soluble |

| Methanol | Slightly soluble (heated)[3] | Very slightly soluble[4] |

| o-Dichlorobenzene | No specific data available | Very slightly soluble[4] |

| Chlorobenzene | No specific data available | Very slightly soluble[4] |

| Benzene | No specific data available | Very slightly soluble[4] |

| Chloroform | No specific data available | Very slightly soluble[4] |

| Acetone | No specific data available | Very slightly soluble[4] |

| n-Octanol | No specific data available | Very slightly soluble[4] |

| Lard Oil | No specific data available | Very slightly soluble[4] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of hydrophobic compounds like 2,3,7,8-TCDF requires specific and carefully executed experimental protocols. The following sections detail the widely accepted methodologies.

Aqueous Solubility Determination (OECD Guideline 105)

The Organisation for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods for determining water solubility: the Column Elution Method and the Flask Method[5][6][7][8][9].

This method is suitable for substances with low water solubility.

-

Apparatus: A temperature-controlled column packed with an inert support material coated with the test substance is used.

-

Procedure:

-

The support material (e.g., glass beads, silica (B1680970) gel) is coated with an excess of the test substance.

-

The column is packed with the coated support material.

-

Water is passed through the column at a slow, constant flow rate.

-

The eluate is collected in fractions.

-

The concentration of the test substance in each fraction is determined using a suitable analytical method (e.g., gas chromatography-mass spectrometry, GC-MS).

-

-

Equilibrium: Saturation is achieved when the concentration of the substance in the eluate becomes constant over several consecutive fractions.

This method is suitable for a broader range of solubilities and is widely used.[10][11][12][13][14]

-

Apparatus: A temperature-controlled shaker or agitator and sealed flasks are required.

-

Procedure:

-

An excess amount of the solid test substance is added to a flask containing a known volume of water.

-

The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours, but may be longer for poorly soluble compounds).

-

After agitation, the mixture is allowed to stand to allow for phase separation (sedimentation or centrifugation).

-

A sample of the supernatant is carefully withdrawn.

-

The concentration of the dissolved test substance in the sample is determined by a suitable analytical method (e.g., HPLC-UV, GC-MS).

-

-

Equilibrium: Equilibrium is confirmed by taking samples at different time points until the concentration remains constant.

Organic Solvent Solubility Determination (Adapted Shake-Flask Method)

The shake-flask method can be adapted to determine the solubility of a compound in organic solvents.

-

Procedure:

-

An excess amount of the solid test substance is added to a vial containing a known volume of the organic solvent of interest.

-

The vial is sealed and agitated at a constant temperature until equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove undissolved solid.

-

An aliquot of the clear supernatant is taken and diluted as necessary.

-

The concentration of the dissolved substance is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Signaling Pathway Visualization

The primary mechanism of toxicity for 2,3,7,8-TCDF and other dioxin-like compounds is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[4] The following diagram illustrates this pathway.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2,3,7,8-TCDF.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H4Cl4O | CID 39929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. books.google.cn [books.google.cn]

- 6. Water Solubility | Scymaris [scymaris.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. filab.fr [filab.fr]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. scielo.br [scielo.br]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide on the Environmental Fate and Transport of 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) is a persistent and toxic environmental contaminant belonging to the class of polychlorinated dibenzofurans (PCDFs). It is not produced commercially but is formed as an unintentional byproduct in various industrial processes, such as waste incineration and the manufacturing of certain chemicals.[1] Due to its lipophilic nature and resistance to degradation, 2,3,7,8-TCDF bioaccumulates in the food chain, posing a significant risk to both environmental and human health.[2] This technical guide provides a comprehensive overview of the environmental fate and transport of 2,3,7,8-TCDF, including its physicochemical properties, partitioning behavior, and degradation pathways. Detailed experimental protocols for key environmental assessments and a review of the primary signaling pathway involved in its biotransformation are also presented.

Physicochemical Properties and Partitioning Behavior

The environmental behavior of 2,3,7,8-TCDF is largely dictated by its physicochemical properties, which influence its distribution and persistence in various environmental compartments. Key parameters are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₄Cl₄O | [3] |

| Molecular Weight | 305.97 g/mol | [3] |

| Melting Point | 227-228 °C | [4] |

| Water Solubility | 6.92 x 10⁻⁴ mg/L at 26 °C | [4] |

| Vapor Pressure | 1.53 x 10⁻⁶ mmHg | [4] |

| Henry's Law Constant (estimated) | 1.54 x 10⁻⁵ atm-m³/mol | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 6.53 | [4] |

| Soil Organic Carbon-Water Partition Coefficient (log Koc) | Estimated between 4.9 and 6.1 (based on log Kow) | [6] |

1.1. Octanol-Water Partition Coefficient (Kow)

The high log Kow value of 6.53 indicates that 2,3,7,8-TCDF is highly lipophilic, meaning it has a strong tendency to partition from water into fatty tissues of organisms.[4][7] This property is a primary driver for its bioaccumulation in the food web.[2]

1.2. Soil Organic Carbon-Water Partition Coefficient (Koc)

Environmental Fate and Degradation

2.1. Persistence

2,3,7,8-TCDF is characterized by its significant environmental persistence.[1] An estimated environmental half-life is around 60 days, though this can vary depending on environmental conditions.[1]

2.2. Transport

In the atmosphere, 2,3,7,8-TCDF can exist in both the vapor phase and adsorbed to particulate matter, allowing for long-range transport.[1] Deposition from the atmosphere is a significant source of contamination for soil and water bodies.[1] Due to its low water solubility and high Koc, its movement in soil and water is primarily associated with the transport of soil particles and sediments.

2.3. Degradation Pathways

-

Photolysis: While some polychlorinated dibenzofurans can undergo photodegradation in aquatic environments, particularly in the presence of sensitizers in natural waters, the direct photolysis of these compounds is generally a slow process.[9]

-

Biodegradation: Microbial degradation of persistent organic pollutants like 2,3,7,8-TCDF is a slow process in the environment. However, some microorganisms have been identified that can degrade similar compounds, such as 2,3,7,8-TCDD, under specific laboratory conditions.[10] The degradation often proceeds through a series of hydroxylated and dechlorinated intermediates.[10]

-

Metabolism in Biota: In animals, 2,3,7,8-TCDF is metabolized primarily in the liver.[11] The rate of metabolism is species-dependent, with half-lives ranging from 2-4 days in rats and mice to 20-40 days in guinea pigs.[4] The primary route of excretion for its metabolites is through the feces via biliary excretion.[4]

Biotransformation and Signaling Pathways

The toxicity and metabolism of 2,3,7,8-TCDF are primarily mediated through its interaction with the Aryl Hydrocarbon Receptor (AhR) .[8]

3.1. The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as 2,3,7,8-TCDF, to the cytosolic AhR complex. This complex also includes heat shock protein 90 (HSP90), AhR-interacting protein (AIP, also known as XAP2), and p23.[9][12] Ligand binding induces a conformational change, leading to the translocation of the complex into the nucleus.[12] In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[1] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[1] Key target genes include cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1, which are involved in the metabolism of xenobiotics.[1][11]

Experimental Protocols

4.1. Determination of Soil Organic Carbon-Water Partition Coefficient (Koc)

The determination of Koc is crucial for assessing the mobility of 2,3,7,8-TCDF in soil and sediment. The OECD provides standardized guidelines for this measurement.

4.1.1. OECD Guideline 106: Batch Equilibrium Method

This is a direct method for determining the adsorption coefficient (Kd) from which Koc can be calculated.

-

Principle: A known mass of soil is equilibrated with a known volume of an aqueous solution of 2,3,7,8-TCDF of known concentration. After equilibration, the concentrations of the substance in the soil and the aqueous solution are measured.

-

Procedure:

-

Soil Preparation: Use a well-characterized soil with a known organic carbon content. The soil is typically air-dried and sieved.

-

Solution Preparation: Prepare a stock solution of 2,3,7,8-TCDF in a suitable solvent and then dilute with water to the desired concentration. Radiolabeled 2,3,7,8-TCDF is often used to facilitate detection at low concentrations.

-

Equilibration: Add a measured amount of soil to a series of vessels. Add a known volume of the 2,3,7,8-TCDF solution to each vessel. The vessels are then agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached. Preliminary studies are required to determine the equilibration time.

-

Phase Separation: After equilibration, the solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of 2,3,7,8-TCDF in the aqueous phase is determined. The concentration in the solid phase is calculated by mass balance.

-

Calculation:

-

The adsorption coefficient (Kd) is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium.

-

The Koc is then calculated by normalizing Kd to the fraction of organic carbon (foc) in the soil: Koc = Kd / foc.

-

-

4.1.2. OECD Guideline 121: HPLC Method

This is an indirect method that estimates Koc based on the retention time of the substance on a high-performance liquid chromatography (HPLC) column.[13][14]

-

Principle: A correlation is established between the HPLC retention time of a series of reference compounds with known Koc values and their respective Koc values. The Koc of the test substance is then estimated from its retention time using this calibration.

-

Procedure:

-

HPLC System: A standard HPLC system with a suitable stationary phase (e.g., cyanopropyl) is used.[14]

-

Reference Compounds: A set of reference compounds with reliable and wide-ranging log Koc values are selected.

-

Calibration: The reference compounds are injected into the HPLC system, and their retention times are recorded. A calibration graph of log (k) (where k is the retention factor) versus log (Koc) is plotted.

-

Analysis of Test Substance: 2,3,7,8-TCDF is injected into the same HPLC system under identical conditions, and its retention time is measured.

-

Estimation of Koc: The log Koc of 2,3,7,8-TCDF is determined from the calibration graph using its measured retention time.

-

4.2. Analysis of 2,3,7,8-TCDF in Environmental Samples

The analysis of 2,3,7,8-TCDF in environmental matrices like soil and water requires a multi-step process to isolate and quantify the compound at very low concentrations.

-

1. Sample Collection and Fortification: Collect representative samples and add a known amount of a labeled internal standard (e.g., ¹³C₁₂-2,3,7,8-TCDF) to each sample to correct for losses during sample preparation and analysis.

-

2. Extraction:

-

Soil/Sediment: Typically extracted using a Soxhlet apparatus with a solvent such as toluene.

-

Water: Liquid-liquid extraction with a solvent like dichloromethane (B109758) is commonly used.[15]

-

-

3. Cleanup and Fractionation: The crude extract contains many interfering compounds that must be removed. This is a critical and often complex step involving multiple stages of column chromatography using adsorbents like silica (B1680970) gel, alumina, and carbon.

-

4. Concentration: The purified extract is carefully concentrated to a small volume.

-

5. Instrumental Analysis: The final analysis is performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). This technique provides the necessary selectivity and sensitivity to detect and quantify 2,3,7,8-TCDF at trace levels.[2]

Conclusion

2,3,7,8-TCDF is a persistent, bioaccumulative, and toxic compound whose environmental fate is governed by its high lipophilicity and resistance to degradation. Its strong adsorption to soil and sediment organic matter limits its mobility in water but contributes to its persistence in these compartments. The primary mechanism of its biological activity and metabolism is through the Aryl Hydrocarbon Receptor signaling pathway. Understanding these properties and the standardized methods for their measurement is essential for assessing the environmental risk posed by 2,3,7,8-TCDF and for developing effective remediation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polychlorinated dibenzofurans as 2,3,7,8-TCDD antagonists: in vitro inhibition of monooxygenase enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]

- 5. researchgate.net [researchgate.net]

- 6. web.cecs.pdx.edu [web.cecs.pdx.edu]

- 7. log KOC - ECETOC [ecetoc.org]

- 8. dtsc.ca.gov [dtsc.ca.gov]

- 9. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and identification of a 2,3,7,8-Tetrachlorodibenzo-P-dioxin degrading strain and its biochemical degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. scielo.br [scielo.br]

Toxicological Profile of 2,3,7,8-Tetrachlorodibenzofuran (TCDF) in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,7,8-tetrachlorodibenzofuran (TCDF) is a persistent environmental contaminant and a member of the dioxin-like compounds known for its significant toxicity in mammals. This technical guide provides a comprehensive overview of the toxicological profile of TCDF, with a focus on its absorption, distribution, metabolism, and excretion (ADME), mechanisms of toxicity, and effects on various organ systems. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in toxicology, environmental health, and pharmacology. This document summarizes key quantitative data in structured tables, details experimental protocols from pivotal studies, and provides visual representations of critical biological pathways and experimental workflows to facilitate a deeper understanding of TCDF toxicology.

Introduction

This compound is a polychlorinated dibenzofuran (B1670420) that elicits a wide array of toxic responses in mammals, many of which are similar to those caused by its more extensively studied structural analog, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).[1] The toxicity of TCDF is primarily mediated through its high-affinity binding to the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor.[1][2] This interaction initiates a cascade of molecular events that lead to altered gene expression and subsequent adverse health effects, including immunotoxicity, hepatotoxicity, reproductive and developmental toxicity, and carcinogenicity.[1][3] Due to its lipophilic nature, TCDF bioaccumulates in the fatty tissues of animals, leading to long-term exposure and persistent toxicity.[3]

Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of TCDF play a crucial role in its toxicological profile.

-

Absorption: TCDF is readily absorbed following oral exposure in mammals. Studies in rats have demonstrated near-complete absorption from the diet.[4]

-

Distribution: Following absorption, TCDF is distributed to various tissues, with a strong affinity for adipose tissue and the liver due to its lipophilicity.[5] Over time, a shift in distribution from adipose tissue to the liver has been observed in guinea pigs.[5]

-

Metabolism: The metabolism of TCDF is a critical determinant of its biological half-life. TCDF can induce its own metabolism, a process known as autoinduction. Pretreatment of rats with TCDF has been shown to significantly increase the biliary excretion of a subsequent dose, suggesting an induction of metabolic enzymes.[6]

-

Excretion: The primary route of excretion for TCDF and its metabolites is through the feces via biliary elimination.[6] A smaller proportion is eliminated in the urine.[6] The half-life of TCDF varies significantly among mammalian species, being relatively short in mice and rats (2-4 days) and considerably longer in guinea pigs (20-40 days).[5][6]

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The vast majority of TCDF's toxic effects are mediated through the activation of the aryl hydrocarbon receptor (AHR) signaling pathway.

Upon entering a cell, TCDF binds to the cytosolic AHR, which is complexed with chaperone proteins such as heat shock protein 90 (HSP90).[4] This binding event triggers a conformational change in the AHR, leading to the dissociation of the chaperone proteins and the translocation of the AHR-ligand complex into the nucleus.[3] In the nucleus, the AHR heterodimerizes with the AHR nuclear translocator (ARNT).[3][4] This AHR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes.[3] This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1), which are involved in xenobiotic metabolism.[3] The inappropriate and sustained activation of this pathway by persistent ligands like TCDF is believed to underlie the diverse toxic responses observed.

Organ System Toxicities

Hepatotoxicity

The liver is a primary target organ for TCDF toxicity.

-

Pathology: Exposure to TCDF induces a range of hepatic effects, including liver enlargement, fatty liver (steatosis), and hepatocellular necrosis.[7] Histopathological examinations of mice treated with TCDF have shown cytoplasmic vacuolization of hepatocytes, consistent with lipid accumulation.[7]

-

Biochemical Changes: TCDF exposure leads to the induction of various hepatic enzymes, most notably cytochrome P4501A1 (CYP1A1), which can be measured by the ethoxyresorufin-O-deethylase (EROD) assay.[6] This induction is a sensitive biomarker of AHR activation.

Table 1: Quantitative Hepatotoxicity Data for TCDF in C57BL/6 Mice

| Endpoint | Dose of TCDF (µg/kg) | Observation | Reference |

| Relative Liver Weight | 300 | Significant increase at 72h | [6] |